KYA1797K

Kidney Aging Mitochondrial Dysfunction Fibrosis

KYA1797K is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM in the TOPflash reporter assay. Its chemical structure is defined as potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate.

Molecular Formula C17H11KN2O6S2
Molecular Weight 442.5 g/mol
Cat. No. B15541600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKYA1797K
Molecular FormulaC17H11KN2O6S2
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;
InChIKeyPHUNRLYHXGMOLG-WQRRWHLMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KYA1797K: Key Procurement and Technical Specifications for the Wnt/β-Catenin Inhibitor


KYA1797K is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 of 0.75 µM in the TOPflash reporter assay [1]. Its chemical structure is defined as potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate . Unlike many Wnt pathway inhibitors, KYA1797K's mechanism is characterized by its direct binding to the RGS domain of axin, which enhances the β-catenin destruction complex and promotes the degradation of both β-catenin and Ras proteins [2].

Why KYA1797K Cannot Be Replaced by Other Wnt/β-Catenin Inhibitors: Procurement Considerations


While numerous small molecules target the Wnt/β-catenin pathway, KYA1797K possesses a unique mechanism of action that differentiates it from common alternatives. It acts as a β-catenin destabilizer by enhancing the destruction complex, whereas many inhibitors, such as ICG-001 or PRI-724, function by disrupting the downstream β-catenin/TCF or β-catenin/CBP transcriptional complex [1]. Furthermore, KYA1797K uniquely induces the simultaneous degradation of both β-catenin and Ras, a dual activity not observed in other Wnt pathway inhibitors like XAV939 or IWR-1, which primarily target tankyrase or Porcupine, respectively [2]. This distinct mechanism and dual-target degradation profile mean that substituting KYA1797K with another Wnt inhibitor will not replicate its specific downstream signaling effects or cellular phenotype.

Quantitative Comparative Evidence for KYA1797K vs. ICG-001 and Other Wnt Inhibitors


Superior Protection Against Kidney Aging vs. ICG-001 in a Head-to-Head In Vivo Study

In a direct head-to-head comparison with the β-catenin/CBP inhibitor ICG-001, KYA1797K demonstrated superior efficacy in protecting against D-galactose-induced kidney aging in mice [1]. KYA1797K was shown to better preserve mitochondrial homeostasis, repress cellular senescence, and retard age-related kidney fibrosis at the same dose as ICG-001 (10 mg/kg/day) [1].

Kidney Aging Mitochondrial Dysfunction Fibrosis

Dual Degradation of β-Catenin and Ras vs. Selective β-Catenin Inhibition

Unlike inhibitors that only target β-catenin (e.g., XAV939, IWR-1), KYA1797K uniquely promotes the simultaneous degradation of both β-catenin and Ras proteins [1]. This dual activity is a consequence of its mechanism of action: binding to the axin RGS domain and enhancing the β-catenin destruction complex, which also leads to Ras destabilization [2]. For instance, in SW480 colorectal cancer cells, KYA1797K reduces both β-catenin and pan-Ras levels, whereas other Wnt inhibitors have not been reported to affect Ras .

Colorectal Cancer Ras Degradation Wnt Signaling

Potent In Vivo Tumor Growth Inhibition in KRAS/APC Mutant Models

In an Apcmin/+/KrasG12DLA2 mouse model of colorectal cancer, KYA1797K administered at 25 mg/kg reduced tumor weight and volume by approximately 70% [1]. This in vivo efficacy is consistent with its mechanism of destabilizing both β-catenin and Ras, a driver combination common in colorectal cancers [2]. This level of tumor suppression in a genetically relevant model provides a strong benchmark for its use in preclinical oncology studies.

Xenograft Model Colorectal Cancer Tumor Volume

Optimal Application Scenarios for KYA1797K in Preclinical Research


Investigating Crosstalk Between Wnt/β-Catenin and Ras/ERK Signaling Pathways

Due to its unique dual-degradation activity, KYA1797K is the optimal tool for dissecting the functional interaction between Wnt/β-catenin and Ras/ERK pathways in cancer cells harboring both APC and KRAS mutations [1].

Preclinical Efficacy Studies in KRAS-Mutant Cancers

KYA1797K is a first-line compound for in vivo proof-of-concept studies in NSCLC and CRC xenograft models that are driven by KRAS mutations and resistant to EGFR TKIs, based on its demonstrated 70% tumor reduction efficacy in relevant genetic models [2].

Mechanistic Studies of Kidney Aging and Fibrosis

As demonstrated by its superior performance against the comparator ICG-001, KYA1797K is the compound of choice for research on age-related kidney decline, mitochondrial dysfunction, and fibrogenesis, especially when the objective is to target β-catenin via a destabilization mechanism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KYA1797K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.